Cas no 3078-36-2 (2-Amino-3-(1H-pyrrol-2-yl)propanoic acid)

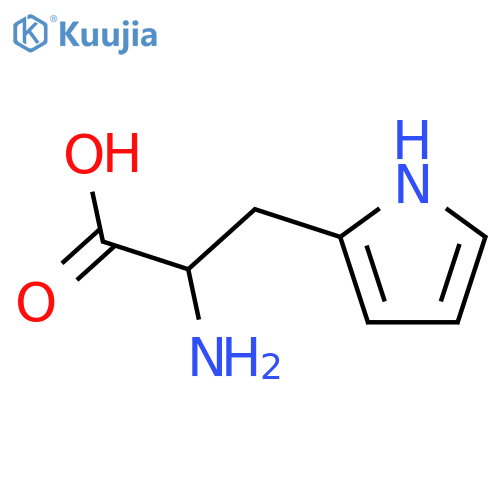

3078-36-2 structure

商品名:2-Amino-3-(1H-pyrrol-2-yl)propanoic acid

2-Amino-3-(1H-pyrrol-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid

- 3-(2-Pyrrolyl)-DL-alanine

- 2-amino-3-pyrrol-2-yl-propionic acid

- 3-< Pyrrolyl-(2)> -alanin

- AG-A-50748

- AGN-PC-01M5PZ

- ANW-52567

- CTK7I4466

- SureCN5298353

- alpha-Amino-1H-pyrrole-2-propanoic acid

- 2-Amino-3-(1H-pyrrol-2-yl)-propionic acid

- EN300-318200

- 3-(1H-Pyrrol-2-yl)alanine

- DB-293508

- Z1065645554

- SB36502

- A857612

- 3078-36-2

- SCHEMBL5298353

- MFCD09841939

- DTXSID10591095

- CS-0005389

- AKOS012261648

- 1H-Pyrrole-2-propanoic acid, alpha-amino-

- 2-Amino-3-(1H-pyrrol-2-yl)propanoicacid

-

- MDL: MFCD09841939

- インチ: InChI=1S/C7H10N2O2/c8-6(7(10)11)4-5-2-1-3-9-5/h1-3,6,9H,4,8H2,(H,10,11)

- InChIKey: REBWUCRWJNKVLL-UHFFFAOYSA-N

- ほほえんだ: C1=CNC(=C1)CC(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 154.0743

- どういたいしつりょう: 154.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.1Ų

- 疎水性パラメータ計算基準値(XlogP): -2.6

じっけんとくせい

- 密度みつど: 1.331

- ふってん: 351.5°C at 760 mmHg

- フラッシュポイント: 166.4°C

- 屈折率: 1.606

- PSA: 79.11

2-Amino-3-(1H-pyrrol-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1008663-100mg |

2-Amino-3-(1H-pyrrol-2-yl)-propionic acid |

3078-36-2 | 95% | 100mg |

$185 | 2024-07-28 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK091661-5g |

3-(2-Pyrrolyl)-DL-alanine |

3078-36-2 | 95% | 5g |

$2480 | 2023-09-07 | |

| Chemenu | CM199042-1g |

2-Amino-3-(1H-pyrrol-2-yl)-propionic acid |

3078-36-2 | 95% | 1g |

$*** | 2023-03-29 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0014-100mg |

2-Amino-3-(1H-pyrrol-2-yl)-propionic acid |

3078-36-2 | 95% | 100mg |

1263.58CNY | 2021-05-07 | |

| 1PlusChem | 1P0031QT-5g |

1H-Pyrrole-2-propanoic acid, α-amino- |

3078-36-2 | 95% | 5g |

$2537.00 | 2024-05-06 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0014-1g |

2-Amino-3-(1H-pyrrol-2-yl)-propionic acid |

3078-36-2 | 95% | 1g |

¥4354.48 | 2025-02-20 | |

| Enamine | EN300-318200-1g |

2-amino-3-(1H-pyrrol-2-yl)propanoic acid |

3078-36-2 | 95% | 1g |

$508.0 | 2023-09-05 | |

| Enamine | EN300-318200-10g |

2-amino-3-(1H-pyrrol-2-yl)propanoic acid |

3078-36-2 | 95% | 10g |

$3870.0 | 2023-09-05 | |

| eNovation Chemicals LLC | Y1008663-50mg |

2-Amino-3-(1H-pyrrol-2-yl)-propionic acid |

3078-36-2 | 95% | 50mg |

$190 | 2024-07-28 | |

| 1PlusChem | 1P0031QT-250mg |

1H-Pyrrole-2-propanoic acid, α-amino- |

3078-36-2 | 95% | 250mg |

$357.00 | 2025-02-19 |

2-Amino-3-(1H-pyrrol-2-yl)propanoic acid 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

3078-36-2 (2-Amino-3-(1H-pyrrol-2-yl)propanoic acid) 関連製品

- 37535-51-6((2S)-2-amino-3-(2-pyridyl)propanoic acid)

- 37535-52-7((2R)-2-amino-3-(2-pyridyl)propanoic acid)

- 17407-39-5(Beta-(2-pyridyl)-dl-alanine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3078-36-2)2-Amino-3-(1H-pyrrol-2-yl)propanoic acid

清らかである:99%

はかる:5g

価格 ($):2159.0